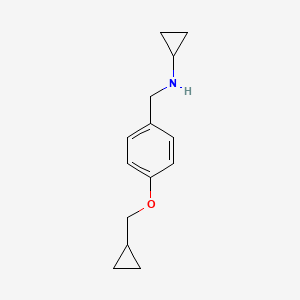

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine

Description

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine is a secondary amine characterized by a cyclopropyl group attached to a benzylamine scaffold, where the benzyl ring is substituted at the para position with a cyclopropylmethoxy group (-OCH₂C₃H₅). These analogs share the core cyclopropyl-benzyl-amine framework but differ in substituent patterns, which influence their physicochemical and biological properties.

The 4-cyclopropylmethoxy substituent introduces steric bulk and lipophilicity, which may modulate solubility and membrane permeability.

Properties

IUPAC Name |

N-[[4-(cyclopropylmethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-12(1)10-16-14-7-3-11(4-8-14)9-15-13-5-6-13/h3-4,7-8,12-13,15H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYDNYALQQLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)CNC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine typically involves the reaction of 4-hydroxybenzaldehyde with bromomethylcyclopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 24 hours, followed by the addition of more bromomethylcyclopropane and further refluxing for another 24 hours . This results in the formation of 4-(cyclopropylmethoxy)benzaldehyde, which can then be further reacted with cyclopropylamine to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like acetone or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the benzyl ring significantly impacts molecular weight, polarity, and solubility. Below is a comparative analysis of cyclopropyl-benzyl-amine derivatives:

| Compound Name | Substituent(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Properties |

|---|---|---|---|---|---|---|

| Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine* | 4-OCH₂C₃H₅ | N/A | C₁₄H₁₉NO | 217.31 (calculated) | N/A | High lipophilicity (predicted) |

| Cyclopropyl-(2,4-dichloro-benzyl)-amine | 2-Cl, 4-Cl | 790696-98-9 | C₁₀H₁₁Cl₂N | 216.11 | ≥95% | Crystalline solid; halogenated |

| Cyclopropyl-(2-methoxy-5-TFMB-benzyl)-amine | 2-OCH₃, 5-CF₃ | 2279122-37-9 | C₁₂H₁₄F₃NO | 245.24 | ≥95% | Low solubility in polar solvents |

| Cyclopropyl-(3-fluoro-benzyl)-amine | 3-F | 920479-31-8 | C₁₀H₁₂FN | 165.21 | N/A | Moderate polarity; bioisostere |

| Cyclopropyl-(4-methanesulfonyl-phenyl)-amine | 4-SO₂CH₃ | N/A | C₁₀H₁₃NO₂S | 211.28 | N/A | Polar; sulfonyl group enhances H-bonding |

*Note: Predicted data for the target compound is derived from analogs .

Key Observations :

- Methoxy and Trifluoromethyl Derivatives : The 2-methoxy-5-CF₃ analog (CAS 2279122-37-9) has a molecular weight of 245.24 g/mol and reduced solubility due to the electron-withdrawing CF₃ group .

- Sulfonyl Derivatives : The sulfonyl group in Cyclopropyl-(4-methanesulfonyl-phenyl)-amine introduces polarity, improving solubility in polar solvents .

Structural and Functional Divergence

- Crystallography : X-ray studies of click-tambjamines (e.g., compound 1·HCl) reveal strong hydrogen bonding between the amine N-H and chloride anions, a feature that may influence the target compound’s salt formation and stability .

Biological Activity

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, structure-activity relationships (SARs), and relevant case studies.

1. Overview of Cyclopropyl Compounds

Cyclopropyl compounds have garnered attention for their unique structural properties, which can influence their biological activities. The cyclopropyl group often enhances the metabolic stability and bioavailability of drugs. In the context of cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine, the incorporation of the cyclopropyl moiety may contribute to its pharmacological profile.

2. Antimicrobial Activity

A study synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to evaluate their antimicrobial properties. Among these derivatives, certain compounds exhibited significant antibacterial and antifungal activities against various strains:

-

Bacterial Strains Tested :

- Gram-positive : Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis

- Gram-negative : Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae

-

Fungal Strains Tested :

- Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenum

The study found that compounds 9d, 9g, and 9h demonstrated potent antimicrobial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Activity Type | Notable Strains | Efficacy |

|---|---|---|---|

| 9d | Antibacterial | Staphylococcus aureus | High |

| 9g | Antifungal | Aspergillus flavus | Moderate |

| 9h | Antibacterial | Pseudomonas aeruginosa | High |

3. Structure-Activity Relationships (SAR)

The SAR analysis revealed that modifications in the cyclopropyl and benzyl moieties significantly influenced the biological activity of these compounds. The presence of electron-donating groups on the benzene ring enhanced antibacterial potency, while steric hindrance from bulky substituents reduced activity. This information is crucial for designing more effective antimicrobial agents based on the cyclopropyl framework.

4. Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the synthesized derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that compounds with a cyclopropyl group consistently outperformed their non-cyclopropyl counterparts in terms of minimum inhibitory concentration (MIC) values.

Case Study 2: In Vivo Studies

Further research involved in vivo studies where selected compounds were administered to animal models infected with resistant bacterial strains. These studies demonstrated not only a reduction in bacterial load but also an improvement in survival rates compared to control groups treated with standard antibiotics.

5. Conclusion

Cyclopropyl-(4-cyclopropylmethoxybenzyl)-amine and its derivatives exhibit promising biological activities, particularly as antimicrobial agents. The insights gained from SAR studies and case analyses underscore the potential for developing new therapeutics targeting resistant pathogens. Future research should focus on optimizing these compounds for enhanced efficacy and reduced toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.